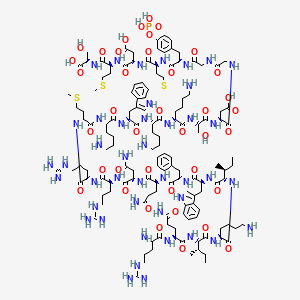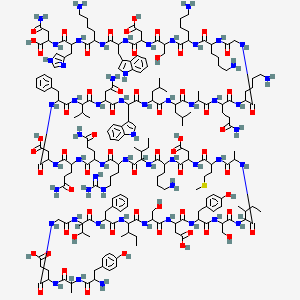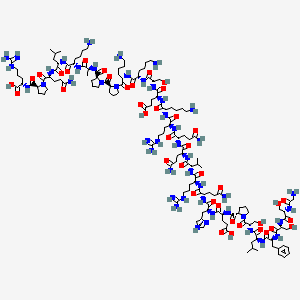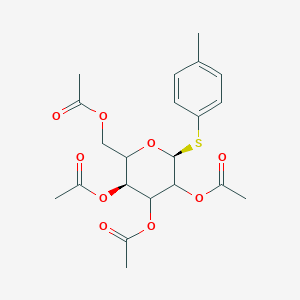
Triclosan Methyl-d3 Ether
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Triclosan Methyl-d3 Ether (TME) is a synthetic compound with a wide range of applications in scientific research. It is a derivative of triclosan, a widely used antibacterial and antifungal agent, and is used in laboratory studies to study the effects of triclosan on chemical and biological systems. TME has been found to be a useful tool for studying the effects of triclosan on the environment and the human body.
科学的研究の応用
Antibacterial and Antifungal Effects
Triclosan is a multi-purpose antimicrobial agent used in numerous commercial products such as mouthwashes, toothpastes, and disinfectants due to its antibacterial and antifungal effects . It’s a common ingredient in everyday household personal care and consumer products .
Environmental Impact
Triclosan has the potential to accumulate in sediment and aquatic organisms . Wastewaters are recognized as the main source of triclosan in the aquatic environment . As a result of incomplete removal, triclosan residues reach surface water and even groundwater .
Bioaccumulation Potential
The physico-chemical properties of Triclosan indicate its bioaccumulation and persistence potential in the environment . High levels of Triclosan have been found in human milk samples, indicating the absorption potential of Triclosan into the body .
Endocrine Disruption
Triclosan could interfere with normal hormonal functions . It’s considered an endocrine-disrupting chemical that could alter receptor expression and/or hormone synthesis, metabolism, transport, distribution, and clearance .
Health Risks
Triclosan impairs thyroid homeostasis and could be associated with neurodevelopment impairment, metabolic disorders, cardiotoxicity, and increased cancer risk . The detectable concentrations of triclosan in various environmental and biological matrices have raised concerns about potential toxicity .
Resistance Development
The growing resistance of vast groups of bacteria to Triclosan is a concern . Its adverse health effects observed in vitro, in vivo, as well as available epidemiological studies suggest that further efforts to monitor Triclosan toxicity at environmental levels are necessary .
作用機序
Target of Action
Triclosan Methyl-d3 Ether, also known as Triclosan-methyl-d3, primarily targets the enoyl-acyl carrier protein reductase enzyme (ENR) . This enzyme plays a crucial role in the fatty acid synthesis in bacteria .
Mode of Action
Triclosan is a biocidal compound with multiple targets in the cytoplasm and membrane . At lower concentrations, it appears bacteriostatic and mainly inhibits fatty acid synthesis by binding to the ENR enzyme . This interaction disrupts the normal functioning of the bacteria, preventing their growth and propagation .
Biochemical Pathways
The primary biochemical pathway affected by Triclosan is the fatty acid synthesis pathway in bacteria . By inhibiting the ENR enzyme, Triclosan disrupts this pathway, leading to a halt in bacterial growth . The monohydroxy-triclosan and dihydroxy-triclosan, which are the metabolites of Triclosan, undergo the breaking of the ether bond to form 3,5-dichlorocatechol, chlorohydroquinon, and hydroquinone .
Pharmacokinetics
The pharmacokinetics of Triclosan involve its absorption, distribution, metabolism, and excretion (ADME). Triclosan is lipophilic, which allows it to be absorbed and distributed in the body . It is metabolized in the liver and excreted primarily in the urine . The presence of sulfate conjugates of Triclosan has also been detected, indicating its metabolism into more water-soluble forms for excretion .
Result of Action
The primary result of Triclosan’s action is its antimicrobial effect , which includes antibacterial, antiviral, and antifungal properties . It disrupts the normal functioning of bacteria, preventing their growth and propagation . It’s important to note that triclosan has been associated with endocrine disruption, potentially impacting thyroid hormone homeostasis .
Action Environment
Triclosan is commonly detected in aquatic ecosystems, as it is only partially removed during the wastewater treatment process . It has the potential to accumulate in sediment and aquatic organisms . Environmental factors such as pH, temperature, and the presence of other substances can influence the action, efficacy, and stability of Triclosan . The continuous exposure of aquatic organisms to Triclosan, coupled with its bioaccumulation potential, have led to detectable levels of the antimicrobial in a number of aquatic species .
特性
IUPAC Name |
2,4-dichloro-1-[4-chloro-2-(trideuteriomethoxy)phenoxy]benzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9Cl3O2/c1-17-13-7-9(15)3-5-12(13)18-11-4-2-8(14)6-10(11)16/h2-7H,1H3/i1D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLYDHBBTVWMLFD-FIBGUPNXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)Cl)OC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=C(C=CC(=C1)Cl)OC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9Cl3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Triclosan Methyl-d3 Ether | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

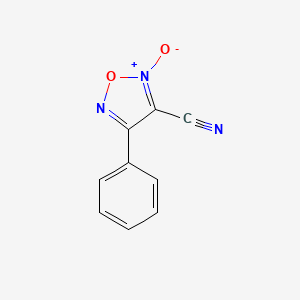
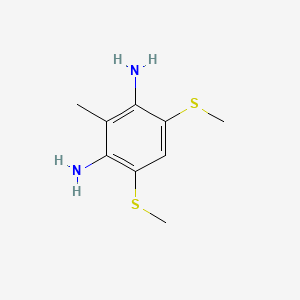


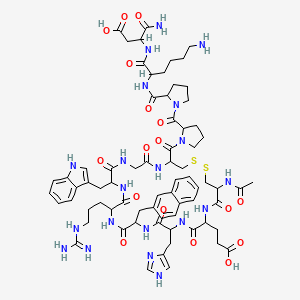
![(2S)-2-[[(2S,3S)-2-[[(2S)-4-Carboxy-2-[[(2S)-4-carboxy-2-[[(2S)-2-[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]amino]-3-(4-phosphonooxyphenyl)propanoyl]amino]butanoyl]amino]butanoyl]amino]-3-methylpentanoyl]amino]pentanedioic acid](/img/structure/B1139753.png)
